4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride
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Overview
Description
4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride is an organic compound with the molecular formula C13H15ClN4. It is a derivative of benzene and is characterized by the presence of an azo group (-N=N-) and two amine groups (-NH2) attached to the benzene ring. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride typically involves the diazotization of o-toluidine followed by coupling with m-phenylenediamine. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt formed during the diazotization process. The general steps are as follows:
Diazotization: o-Toluidine is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with m-phenylenediamine in an acidic medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amine groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other azo compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(p-Tolylazo)benzene-1,3-diamine monohydrochloride
- 4-(m-Tolylazo)benzene-1,3-diamine monohydrochloride
- 4-(o-Tolylazo)benzene-1,4-diamine monohydrochloride
Uniqueness
4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride is unique due to the specific positioning of the azo and amine groups on the benzene ring, which influences its reactivity and interaction with other molecules. This unique structure makes it particularly useful in certain chemical and industrial applications where other similar compounds may not be as effective.
Properties
CAS No. |
6364-35-8 |
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Molecular Formula |
C13H14N4.ClH C13H15ClN4 |
Molecular Weight |
262.74 g/mol |
IUPAC Name |
4-[(2-methylphenyl)diazenyl]benzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C13H14N4.ClH/c1-9-4-2-3-5-12(9)16-17-13-7-6-10(14)8-11(13)15;/h2-8H,14-15H2,1H3;1H |
InChI Key |
KFWVRNPOOBANAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)N)N.Cl |
Origin of Product |
United States |
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